

Ceritinib's Interaction with Cellular Kinases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceritinib

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Introduction

Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily developed for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).^{[1][2][3]} While its primary mechanism of action is the inhibition of the EML4-ALK fusion protein, a key oncogenic driver in a subset of NSCLCs, **ceritinib** exhibits a broader kinase interaction profile.^{[4][5]} This polypharmacology, involving both intended and off-target kinases, is crucial for understanding its full therapeutic potential, mechanisms of resistance, and adverse effect profile. This technical guide provides an in-depth overview of **ceritinib**'s interactions with other cellular kinases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Kinase Inhibition Profile of Ceritinib

Ceritinib's potency extends beyond ALK to a range of other kinases, with varying degrees of affinity. The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of **ceritinib** against its primary target and notable off-target kinases, as determined by various biochemical and cellular assays.

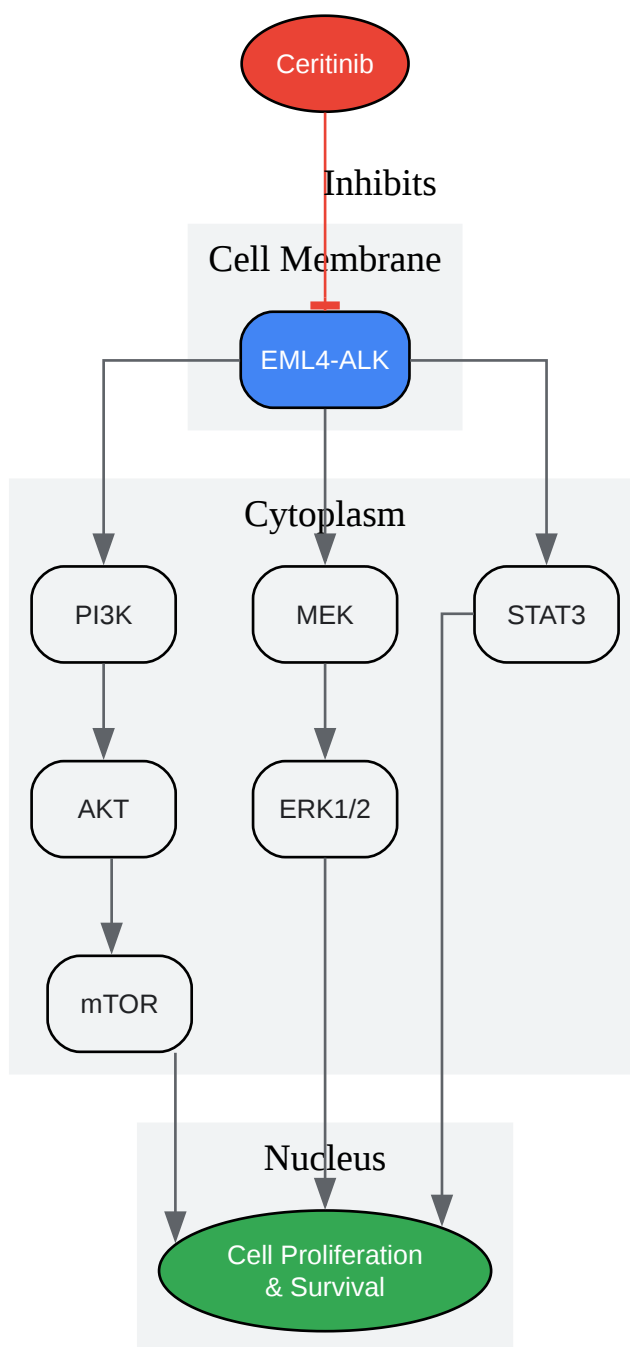
Kinase Target	IC50 (nM)	Assay Type	Reference
Primary Target			
ALK	0.2	Cell-free enzymatic assay	[6]
Off-Target Kinases			
Insulin Receptor (InsR)	7	Cell-free assay	[6][7]
Insulin-like Growth Factor 1 Receptor (IGF-1R)	8	Cell-free assay	[6][7]
Serine/Threonine Kinase 22D (STK22D)	23	Cell-free assay	[6][7]
Fms-like Tyrosine Kinase 3 (FLT3)	60	Cell-free assay	[6]
Focal Adhesion Kinase 1 (FAK1)	~20 (average)	In vitro kinase assay	[8]
FER	5	In vitro kinase assay	[8]
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2)	~26	In vitro kinase assay	[8]
Ribosomal S6 Kinase 2 (RSK2)	~275	In vitro kinase assay	[8]
Ribosomal S6 Kinase 1 (RSK1)	~584	In vitro kinase assay	[8]

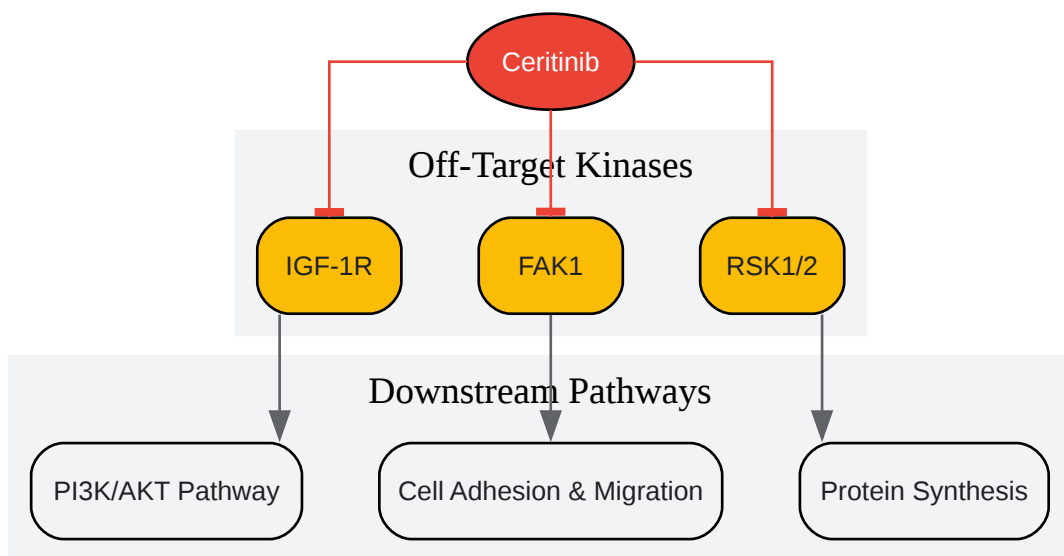
Signaling Pathways Modulated by Ceritinib

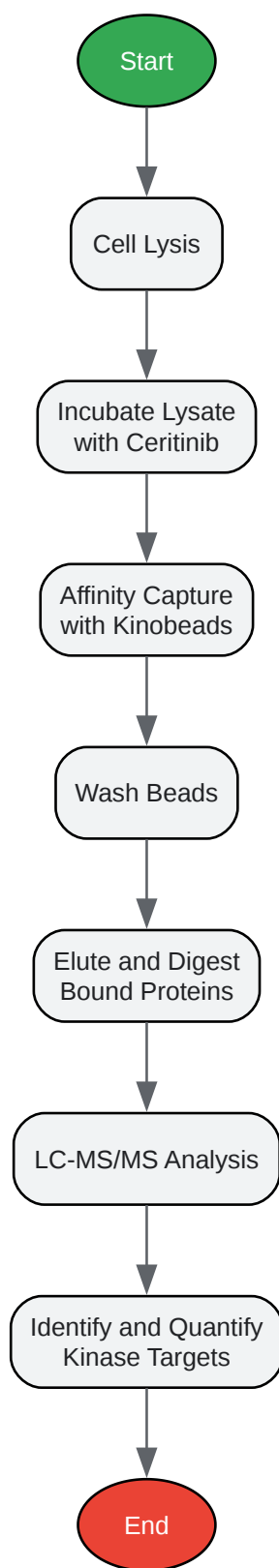
Ceritinib's inhibition of ALK and other kinases disrupts critical downstream signaling cascades involved in cell proliferation, survival, and growth.

ALK Signaling Pathway

The primary therapeutic effect of **ceritinib** in ALK-positive NSCLC is the inhibition of the constitutively active EML4-ALK fusion protein.^[1] This blocks its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis.^{[1][5]}







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- To cite this document: BenchChem. [Ceritinib's Interaction with Cellular Kinases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560025#ceritinib-interaction-with-other-cellular-kinases]

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